molecular formula C12H12N4 B14359107 4-Azido-N,N-dimethylnaphthalen-1-amine CAS No. 90663-79-9

4-Azido-N,N-dimethylnaphthalen-1-amine

Cat. No.: B14359107
CAS No.: 90663-79-9
M. Wt: 212.25 g/mol
InChI Key: HQKFTGJBAHDJPP-UHFFFAOYSA-N
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Description

4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azides It is derived from N,N-dimethylnaphthalen-1-amine by substituting one of the hydrogen atoms with an azido group (-N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine typically involves the azidation of N,N-dimethylnaphthalen-1-amine. One common method is to react N,N-dimethylnaphthalen-1-amine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: N,N-dimethylnaphthalen-1-amine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylnaphthalen-1-amine: The parent compound without the azido group.

    1-Naphthylamine: A simpler amine derivative of naphthalene.

    N,N-Dimethylaniline: An aromatic amine with a similar structure but different aromatic ring.

Uniqueness

4-Azido-N,N-dimethylnaphthalen-1-amine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its parent compound or other similar amines .

Properties

CAS No.

90663-79-9

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

4-azido-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3

InChI Key

HQKFTGJBAHDJPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-]

Origin of Product

United States

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